molecular formula C8H10O2 B8239816 6-Oxabicyclo[3.2.2]non-3-en-7-one

6-Oxabicyclo[3.2.2]non-3-en-7-one

Cat. No. B8239816
M. Wt: 138.16 g/mol
InChI Key: GULVKQXAWSYSGH-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.2]non-3-en-7-one is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis of Polyhydroxylated Building Blocks

6-Oxabicyclo compounds, like 8-Oxabicyclo[3.2.1]oct-6-en-3-ones, have been utilized in the asymmetric synthesis of chiral building blocks for natural product synthesis. These compounds are valuable due to their defined stereochemical features and have been used in non-aldol approaches for preparing chiral building blocks, employing methods such as asymmetric cycloaddition and desymmetrization protocols (Hartung & Hoffmann, 2004).

Inhibition of Key Redox Enzymes in Pathogens

Oxabicyclo[3.3.1]nonanones, a class related to 6-Oxabicyclo compounds, have been reported to inhibit critical redox enzymes in Leishmania parasites. This inhibition results in increased reactive oxygen species, mitochondrial damage, and eventually apoptosis of the parasite, highlighting potential therapeutic applications (Saudagar et al., 2013).

Transformations in Acidic Media

Studies on derivatives of 6-Oxabicyclo compounds, like 7-imino-6-oxabicyclo[3.2.1]oct-3-ene, in acidic media have shown interesting transformations. Depending on the conditions, these transformations can lead to either hydrolysis or a cascade transformation to form new chemical structures, demonstrating the chemical versatility of these compounds (Ievlev et al., 2017).

Synthesis of Bioactive Molecules

The synthesis of polyhydroxylated 8-oxabicyclo compounds, closely related to 6-Oxabicyclo compounds, has been explored for their potential in creating bioactive molecules. These compounds serve as interesting synthetic blocks and have structures similar to certain antitumor and glycosidase inhibitor molecules (Khlevin et al., 2012).

Formal Synthesis of Natural Products

The synthesis of 8-oxabicyclo[3.2.1]oct-3-en-2-one, another related compound, has been achieved using oxidative cyclo-etherification methods. This synthesis pathway has been utilized for the formal synthesis of natural products like sundiversifolide, demonstrating the application of 6-Oxabicyclo compounds in natural product synthesis (Kawasumi et al., 2011).

properties

IUPAC Name

6-oxabicyclo[3.2.2]non-3-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-6-2-1-3-7(10-8)5-4-6/h1,3,6-7H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVKQXAWSYSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.2]non-3-en-7-one
Reactant of Route 2
6-Oxabicyclo[3.2.2]non-3-en-7-one
Reactant of Route 3
6-Oxabicyclo[3.2.2]non-3-en-7-one
Reactant of Route 4
6-Oxabicyclo[3.2.2]non-3-en-7-one
Reactant of Route 5
6-Oxabicyclo[3.2.2]non-3-en-7-one
Reactant of Route 6
6-Oxabicyclo[3.2.2]non-3-en-7-one

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